molecular formula C17H14ClN3O3 B10832810 2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid

2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid

Cat. No.: B10832810
M. Wt: 343.8 g/mol
InChI Key: PSOBPHXKKHPWMU-UHFFFAOYSA-N
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Description

QC-3611 is a selective inhibitor of JARID1A and JARID1B, which are targets found in various tumors. The compound has shown potential as an antineoplastic drug, meaning it could be used to treat cancer by inhibiting the growth of malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QC-3611 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring and a pyridine carboxylic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of QC-3611 would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

QC-3611 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: QC-3611 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

QC-3611 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of JARID1A and JARID1B.

    Biology: Helps in understanding the role of JARID1A and JARID1B in cellular processes.

    Medicine: Potential use as an antineoplastic drug for cancer treatment.

    Industry: Could be used in the development of new therapeutic agents targeting JARID1A and JARID1B

Mechanism of Action

QC-3611 exerts its effects by selectively inhibiting the activity of JARID1A and JARID1B. These proteins are involved in the regulation of gene expression through histone demethylation. By inhibiting these proteins, QC-3611 can alter the expression of genes involved in tumor growth and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    QC-3105: Another inhibitor of JARID1A and JARID1B with similar properties.

    GSK-J1: A selective inhibitor of the histone demethylase JMJD3.

    KDM5-C70: A potent inhibitor of the KDM5 family of histone demethylases

Uniqueness

QC-3611 is unique due to its high selectivity and potency against JARID1A and JARID1B, with IC50 values of 13 nanomolar and 2 nanomolar, respectively. This makes it a highly effective tool for studying these targets and a promising candidate for therapeutic development .

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-[5-[(4-chloro-2-methylphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C17H14ClN3O3/c1-11-8-14(18)3-2-13(11)10-24-16-5-7-20-21(16)15-9-12(17(22)23)4-6-19-15/h2-9H,10H2,1H3,(H,22,23)

InChI Key

PSOBPHXKKHPWMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)COC2=CC=NN2C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

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